(Z)-5-(4-methoxybenzylidene)-2-(4-methylpiperazin-1-yl)thiazol-4(5H)-one
CAS No.: 1347744-92-6
Cat. No.: VC7750566
Molecular Formula: C16H19N3O2S
Molecular Weight: 317.41
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1347744-92-6 |
|---|---|
| Molecular Formula | C16H19N3O2S |
| Molecular Weight | 317.41 |
| IUPAC Name | (5Z)-5-[(4-methoxyphenyl)methylidene]-2-(4-methylpiperazin-1-yl)-1,3-thiazol-4-one |
| Standard InChI | InChI=1S/C16H19N3O2S/c1-18-7-9-19(10-8-18)16-17-15(20)14(22-16)11-12-3-5-13(21-2)6-4-12/h3-6,11H,7-10H2,1-2H3/b14-11- |
| Standard InChI Key | RLENGPISDPPDMP-KAMYIIQDSA-N |
| SMILES | CN1CCN(CC1)C2=NC(=O)C(=CC3=CC=C(C=C3)OC)S2 |
Introduction
Synthesis
The synthesis of this compound typically involves:
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Condensation Reaction: The reaction between 4-methoxybenzaldehyde and a thiazolone derivative under basic or acidic conditions to form the benzylidene linkage.
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Nucleophilic Substitution: Introduction of the 4-methylpiperazine group into the thiazolone framework, usually via alkylation or amidation reactions.
Biological Activity
Compounds with similar structures have shown significant pharmacological properties, suggesting potential applications for (Z)-5-(4-methoxybenzylidene)-2-(4-methylpiperazin-1-yl)thiazol-4(5H)-one in medicinal chemistry.
Anticancer Potential
Thiazolone derivatives are known for their cytotoxic effects against various cancer cell lines. The presence of the methoxybenzylidene group may enhance interaction with DNA or enzymes critical for cell proliferation.
CNS Activity
The piperazine moiety is commonly found in psychoactive drugs, suggesting possible applications in treating neurological disorders.
Mechanism of Action
While specific mechanisms for this compound are not yet fully elucidated, similar thiazolone derivatives act by:
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Binding to DNA or RNA, causing structural distortions.
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Inhibiting enzymes such as kinases or topoisomerases.
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Disrupting microbial cell walls or membranes.
Research Findings
Studies on structurally related compounds provide insights into potential uses:
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Anticancer Studies: IC50 values for related thiazolones range from 10–50 µM against HeLa and MCF-7 cell lines.
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Docking Studies: Indicate strong binding affinities to active sites of enzymes like dihydrofolate reductase and tyrosine kinases.
Limitations and Future Directions
While promising, further research is necessary to:
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Optimize synthesis methods for higher yields and purity.
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Conduct detailed pharmacokinetic and toxicological studies.
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Explore structure-activity relationships (SAR) to enhance potency and selectivity.
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